molecular formula C23H18ClN3O2S B2878444 N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide CAS No. 2034222-33-6

N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B2878444
CAS No.: 2034222-33-6
M. Wt: 435.93
InChI Key: PSEHKKSBWMZINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide is a synthetic sulfonamide derivative supplied for research purposes. The compound features a bipyridyl methyl group linked to a chloro-substituted biphenyl sulfonamide core. Sulfonamides are a significant class of bioactive molecules known to exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects . The specific structure of this compound, incorporating multiple aromatic and heteroaromatic systems, suggests potential for interaction with various biological targets, such as enzymes and receptors. Researchers are investigating these structural motifs in the development of novel therapeutic agents . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-21-9-7-18(8-10-21)19-3-1-5-22(13-19)30(28,29)27-15-17-6-11-23(26-14-17)20-4-2-12-25-16-20/h1-14,16,27H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHKKSBWMZINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-([2,3'-Bipyridin]-5'-yl)-5-Chloro-2-Methoxybenzenesulfonamide (CAS 1451272-09-5)

Structural Differences :

  • The biphenyl core is replaced by a monocyclic benzene ring with a 5-chloro-2-methoxy substitution.

Hypothetical Property Impacts :

  • Flexibility : The absence of a methylene linker may reduce conformational flexibility, affecting binding to sterically constrained targets.
  • Electronic Effects : The chloro-methoxy substitution pattern on benzene could alter electron distribution, influencing binding affinity .

Goxalapladib (CAS 412950-27-7)

Structural Differences :

  • Contains a trifluoromethyl-substituted biphenyl group and a naphthyridine-acetamide scaffold.
  • Features a piperidinyl-methoxyethyl group and a trifluoromethyl biphenyl-methyl moiety.

Hypothetical Property Impacts :

  • Metabolic Stability : The trifluoromethyl group is strongly electron-withdrawing, likely improving metabolic stability compared to the chloro substituent in the target compound.

Comparative Physicochemical Properties Table

Property Target Compound CAS 1451272-09-5 Goxalapladib (CAS 412950-27-7)
Molecular Weight ~450-500 (estimated) ~350-400 (estimated) 718.80
Key Substituents 4'-Cl-biphenyl, bipyridine 5-Cl-2-OCH3-benzene, bipyridine Trifluoromethyl biphenyl, naphthyridine
Linker Methylene bridge Direct attachment Acetamide spacer
Lipophilicity (logP) High (due to biphenyl + Cl) Moderate (methoxy balances Cl) High (CF3 dominates)
Potential Applications Enzyme inhibition, metal binding Solubility-driven targets Atherosclerosis therapy

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